(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine
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Overview
Description
(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is a heterocyclic compound that features a chloro-substituted imidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine typically involves the reaction of 2-aminopyridine with α-bromoketones under controlled conditions. One common method involves the use of N,N-dimethylformamide dimethyl acetate (DMF-DMA) as a solvent and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction proceeds through a two-step one-pot process, where the intermediate is formed and subsequently condensed with the electrophile to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using tert-butyl hydroperoxide (TBHP) or transition metal catalysts.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing biological processes through binding and modulation of receptor activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
3-Bromoimidazo[1,2-a]pyridine:
N-(Pyridin-2-yl)amides: Compounds with similar pharmacological properties and synthetic routes.
Uniqueness
(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is unique due to its specific chloro substitution, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a chloro-substituted imidazo[1,2-a]pyridine moiety linked to a methanamine group. Its molecular formula is C₈H₈ClN₃, with a molecular weight of 187.63 g/mol. The presence of the chlorine atom enhances its reactivity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its ability to inhibit various bacterial strains and shows promise as an anti-tubercular agent. For instance, modifications in the imidazopyridine structure have resulted in compounds that demonstrate enhanced activity against Mycobacterium tuberculosis, with some derivatives showing potency comparable to established treatments like isoniazid .
Kinase Inhibition
This compound has been identified as a potential inhibitor of c-KIT kinase, which plays a crucial role in several cellular processes and is often implicated in cancer. In vitro studies have demonstrated that this compound can effectively inhibit c-KIT activity, suggesting its potential utility in cancer therapy.
Anti-Inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has also shown anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-kB .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components.
Compound | Key Structural Features | Biological Activity |
---|---|---|
1 | Chlorine at position 7 | Enhanced kinase inhibition |
2 | Methyl substitution | Increased antimicrobial activity |
3 | Amine functional group | Anti-inflammatory properties |
The SAR studies reveal that substituents on the imidazopyridine ring significantly affect the compound's potency against various biological targets. For example, compounds with smaller groups at specific positions maintain higher activity levels compared to those with bulkier substituents .
Pharmacokinetics and ADME Properties
Preliminary studies on the pharmacokinetic profile of this compound suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Notably:
- Plasma Protein Binding : High binding affinity (>99%) in human plasma indicates potential for prolonged circulation time.
- Metabolic Stability : Initial assessments show minimal degradation in liver microsomes over time, suggesting good metabolic stability.
Parameter | Value |
---|---|
Plasma Protein Binding (%) | >99 |
% Remaining in Human Liver Microsomes (60 min) | 95 |
Case Study 1: Anti-Tubercular Activity
A study evaluated various derivatives of imidazo[1,2-a]pyridine against Mycobacterium tuberculosis. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on the H37Rv strain of TB, outperforming traditional agents like isoniazid in some instances .
Case Study 2: Cancer Therapeutics
In another study focusing on c-KIT inhibition, this compound was tested for its effects on cancer cell lines expressing c-KIT. The compound demonstrated dose-dependent inhibition of cell proliferation and induced apoptosis in these cells, highlighting its potential as a therapeutic agent for c-KIT positive cancers.
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4,10H2 |
InChI Key |
BLXZRYWMAXIUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)CN |
Origin of Product |
United States |
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